molecular formula C5H7NO2 B13023188 5-Ethenyl-1,3-oxazolidin-2-one

5-Ethenyl-1,3-oxazolidin-2-one

Cat. No.: B13023188
M. Wt: 113.11 g/mol
InChI Key: GNZILXAKGXNEAQ-UHFFFAOYSA-N
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Description

5-Ethenyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that features a five-membered ring containing oxygen and nitrogen atoms. This compound is part of the oxazolidinone family, which is known for its diverse applications in medicinal chemistry, particularly as antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-1,3-oxazolidin-2-one can be achieved through various methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature . These methods typically require specific reaction conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of oxazolidinones, including this compound, often involves large-scale chemical synthesis. The process may include the use of catalysts such as triazabicyclodecene and reagents like trimethylsilyl azide for the formation of the oxazolidinone ring . The industrial methods are optimized for efficiency, cost-effectiveness, and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the oxazolidinone ring.

Mechanism of Action

The mechanism of action of 5-Ethenyl-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis . This mechanism makes it effective against a wide range of Gram-positive bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethenyl-1,3-oxazolidin-2-one is unique due to its specific structural features, such as the ethenyl group, which may impart distinct chemical and biological properties compared to other oxazolidinones

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

5-ethenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C5H7NO2/c1-2-4-3-6-5(7)8-4/h2,4H,1,3H2,(H,6,7)

InChI Key

GNZILXAKGXNEAQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1CNC(=O)O1

Origin of Product

United States

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